Chloramine yellow
Overview
Description
Chloramine yellow, also known as N-chloro-p-toluenesulfonamide sodium salt, is an organic compound widely used in various chemical and industrial applications. It is a derivative of chloramine and is known for its disinfectant properties. This compound is often used in water treatment, textile processing, and as a reagent in organic synthesis.
Mechanism of Action
Target of Action
Chloramine Yellow, also known as Chlorpheniramine, primarily targets the histamine H1 receptor . This receptor plays a crucial role in allergic reactions, hay fever, rhinitis, urticaria, and asthma .
Mode of Action
This compound acts as a histamine-H1 receptor antagonist . It competes with histamine for H1-receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract . By binding to the histamine H1 receptor, it blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine .
Biochemical Pathways
The biochemical pathways affected by this compound involve the reactions of reactive chlorinated species (RCS) with various organic molecules such as amines, amino acids, proteins, lipids, carbohydrates, nucleic acids, and DNA . The formation of these chlorinated derivatives contributes to cellular oxidative stress .
Pharmacokinetics
The pharmacokinetics of this compound involve several key processes:
- Distribution : The volume of distribution (Vd) in adults ranges from 6-12 L/kg .
- Metabolism : It is metabolized in the liver via CYP450 enzymes (including CYP2D6 and other unidentified enzymes) to active and inactive metabolites .
- Excretion : The compound is excreted in urine .
- Time to Peak : The time to peak in adults is 2-3 hours .
- Half-Life Elimination : The serum half-life elimination in adults is 14-24 hours .
- Protein Binding : It has a protein binding capacity of 33% (range: 29% to 37%) .
Result of Action
The result of this compound’s action is the temporary relief of symptoms associated with allergic reactions, hay fever, rhinitis, urticaria, and asthma . This is achieved by blocking the action of endogenous histamine, which reduces the negative symptoms brought on by histamine .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, in water treatment, chloramines are formed by the reaction of chlorine with ammonia and urea introduced into the water by human perspiration, saliva, mucus, urine, and other biological substances . The ratio at which chlorine and ammonia are fed determines the species of chloramine produced . Monochloramine is the preferred species, as it is more effective and less likely to cause taste-and-odor problems .
Biochemical Analysis
Biochemical Properties
Chloramine Yellow interacts with various enzymes, proteins, and other biomolecules. It is commonly produced by the action of sodium hypochlorite on secondary amines . The nature of these interactions is largely dependent on the specific biochemical context in which this compound is present.
Cellular Effects
This compound can have various effects on different types of cells and cellular processes. For instance, it has been reported that chloramines can cause protein denaturation and hemolysis . The specific effects of this compound on cell function, including its impact on cell signaling pathways, gene expression, and cellular metabolism, are complex and can vary depending on the context.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. For example, it can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . The specific molecular mechanism of action of this compound is dependent on the particular biochemical context in which it is present.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function can be predicted using tools such as CELLO and YLoc . These tools can provide information about any targeting signals or post-translational modifications that direct this compound to specific compartments or organelles.
Preparation Methods
Synthetic Routes and Reaction Conditions: Chloramine yellow is typically synthesized through the reaction of p-toluenesulfonamide with sodium hypochlorite. The reaction is carried out in an aqueous medium under controlled pH conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{p-Toluenesulfonamide} + \text{Sodium Hypochlorite} \rightarrow \text{this compound} + \text{Sodium Chloride} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous addition of sodium hypochlorite to a solution of p-toluenesulfonamide. The reaction is maintained at a slightly alkaline pH to optimize yield and purity. The product is then isolated through filtration and recrystallization processes to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Chloramine yellow undergoes several types of chemical reactions, including:
Oxidation: this compound can act as an oxidizing agent, reacting with various organic and inorganic substrates.
Substitution: It can participate in substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include hydrogen peroxide and potassium permanganate. These reactions are typically carried out in acidic or neutral conditions.
Substitution Reactions: Reagents such as sodium hydroxide or other strong bases are used to facilitate the substitution of the chlorine atom.
Major Products Formed:
Oxidation: The major products formed from oxidation reactions include sulfonamides and other oxidized derivatives.
Substitution: Substitution reactions yield various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Chloramine yellow has a wide range of applications in scientific research, including:
Biology: this compound is employed in the disinfection of laboratory equipment and surfaces due to its antimicrobial properties.
Medicine: It is used in the formulation of antiseptic solutions and disinfectants for medical use.
Industry: In the textile industry, this compound is used as a bleaching agent and in the treatment of wastewater.
Comparison with Similar Compounds
Monochloramine (NH₂Cl): Used primarily as a disinfectant in water treatment.
Dichloramine (NHCl₂): Less commonly used but also serves as a disinfectant.
Nitrogen Trichloride (NCl₃): Known for its strong disinfectant properties but is highly unstable and less commonly used.
Comparison: Chloramine yellow is unique in its stability and effectiveness as a disinfectant compared to other chloramines. It is more stable than monochloramine and dichloramine, making it suitable for a wider range of applications. Additionally, its ability to act as both an oxidizing agent and a reagent in organic synthesis sets it apart from other similar compounds.
Properties
IUPAC Name |
disodium;6-methyl-2-[4-[[4-(6-methyl-7-sulfonato-1,3-benzothiazol-2-yl)phenyl]diazenyl]phenyl]-1,3-benzothiazole-7-sulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20N4O6S4.2Na/c1-15-3-13-21-23(25(15)41(33,34)35)39-27(29-21)17-5-9-19(10-6-17)31-32-20-11-7-18(8-12-20)28-30-22-14-4-16(2)26(24(22)40-28)42(36,37)38;;/h3-14H,1-2H3,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUAQEWEHJNSDG-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)C5=NC6=C(S5)C(=C(C=C6)C)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18N4Na2O6S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10905956 | |
Record name | Disodium 2,2'-[diazenediyldi(4,1-phenylene)]bis(6-methyl-1,3-benzothiazole-7-sulfonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10905956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
680.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10114-47-3 | |
Record name | 7-Benzothiazolesulfonic acid, 2,2'-(1,2-diazenediyldi-4,1-phenylene)bis(6-methyl-, sodium salt (1:2) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010114473 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Benzothiazolesulfonic acid, 2,2'-(1,2-diazenediyldi-4,1-phenylene)bis[6-methyl-, sodium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Disodium 2,2'-[diazenediyldi(4,1-phenylene)]bis(6-methyl-1,3-benzothiazole-7-sulfonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10905956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disodium 2,2'-(azodi-p-phenylene)bis[6-methylbenzothiazole-7-sulphonate] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.270 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the chemical structure of Chloramine Yellow and how does it relate to its use as a dye?
A1: While the provided abstracts do not explicitly state the molecular formula or weight of this compound, they heavily imply its identity as Thioflavine T based on the research titles and the historical context of the dye. [, ] Thioflavine T belongs to the benzothiazole group and is known for its fluorescent properties, particularly its enhanced fluorescence upon binding to specific targets like amyloid fibrils. This property makes it a valuable dye in various biological and chemical applications. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.